molecular formula C8H10N4 B2580406 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole CAS No. 54931-04-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole

Cat. No.: B2580406
CAS No.: 54931-04-3
M. Wt: 162.196
InChI Key: ZJNDKUGPIVBCNP-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrrole and triazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole precursor in the presence of a suitable catalyst and solvent. For instance, refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole is unique due to its combination of pyrrole and triazole rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-7-3-4-8(2)12(7)11-5-9-10-6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNDKUGPIVBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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